Lipophilicity Gain from Ortho-Fluorination
1-(2-Fluorophenyl)pentan-1-amine exhibits a computed LogP of 3.0157 (ChemScene computational data), representing an increase of approximately 0.14 log units (ΔLogP ≈ +0.14) compared to the non-fluorinated parent 1-phenylpentan-1-amine (LogP 2.8766, Leyan/chem960 data) . This enhanced lipophilicity is attributable to the electron-withdrawing ortho-fluorine substituent and is consistent with class-level observations that aromatic fluorination systematically increases logP in alkylamine series [1]. Both compounds share identical TPSA values (26.02 Ų), confirming that the lipophilicity shift is not accompanied by a change in polar surface area.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0157 |
| Comparator Or Baseline | 1-Phenylpentan-1-amine (CAS 61501-03-9): LogP = 2.8766 |
| Quantified Difference | ΔLogP ≈ +0.14 (4.8% increase in lipophilicity) |
| Conditions | Computational prediction; TPSA identical at 26.02 Ų for both compounds |
Why This Matters
The increased lipophilicity of the ortho-fluorinated compound predicts approximately 0.14 log-unit higher membrane permeability, which may translate to improved blood-brain barrier penetration in CNS-targeting research applications.
- [1] Melnykov, K.P. et al. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry Europe (2022). Demonstrated systematic pKa and logP shifts with fluorination pattern. View Source
